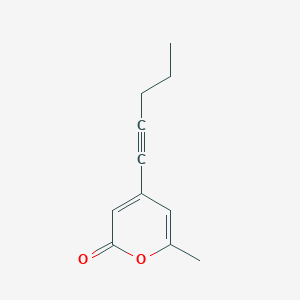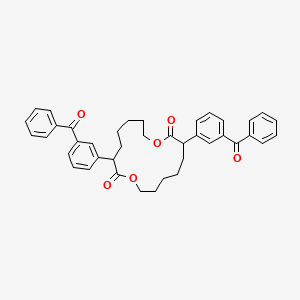![molecular formula C12H17NO3 B14234464 Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester CAS No. 502697-62-3](/img/structure/B14234464.png)
Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of carbamic acid, featuring a hydroxy-phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester typically involves the reaction of the corresponding amine with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of supercritical carbon dioxide as a solvent has also been explored to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal enzyme function, leading to various biological effects. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, phenyl ester
- Ethyl carbamate
- Methyl carbamate
Uniqueness
Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester is unique due to its specific hydroxy-phenylpropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamate esters, making it a valuable compound for specialized applications .
Properties
CAS No. |
502697-62-3 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl N-[(3R)-3-hydroxy-3-phenylpropyl]carbamate |
InChI |
InChI=1S/C12H17NO3/c1-2-16-12(15)13-9-8-11(14)10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15)/t11-/m1/s1 |
InChI Key |
UXMBISFVVOGCNQ-LLVKDONJSA-N |
Isomeric SMILES |
CCOC(=O)NCC[C@H](C1=CC=CC=C1)O |
Canonical SMILES |
CCOC(=O)NCCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


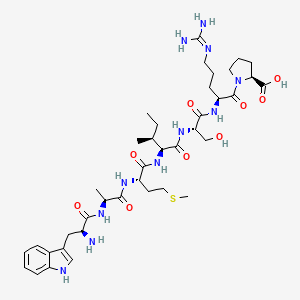
![5-(Hydroxymethyl)-3-[5-(pyridin-4-yl)thiophen-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14234388.png)
![Dimethyl[3-(pentafluorophenyl)propyl]silanol](/img/structure/B14234389.png)
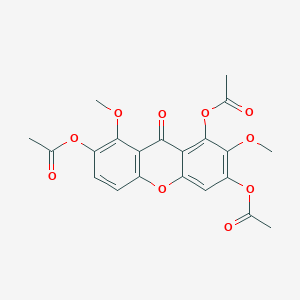
![2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14234411.png)
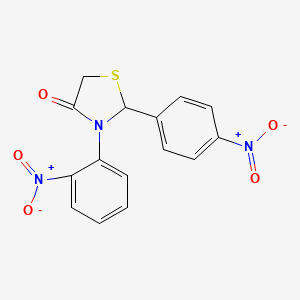
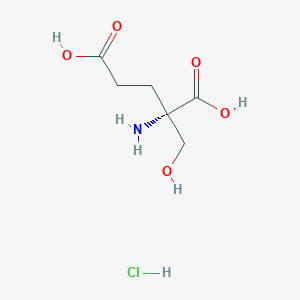
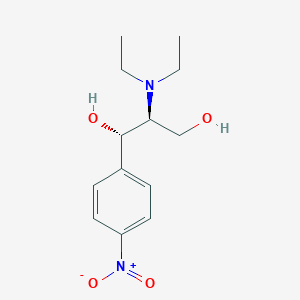
![1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]-](/img/structure/B14234439.png)
![2,2'-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid](/img/structure/B14234447.png)
![N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide](/img/structure/B14234456.png)
